3-(3-Hydroxy-propylamino)-propan-1-ol

Descripción

Nomenclature and Classification Systems

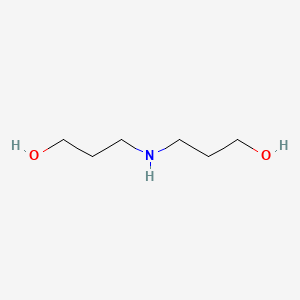

3-(3-Hydroxy-propylamino)-propan-1-ol is systematically named according to IUPAC guidelines as 3-[(3-hydroxypropyl)amino]propan-1-ol . Its molecular formula, $$ \text{C}6\text{H}{15}\text{NO}_2 $$, reflects a bifunctional structure containing both hydroxyl (-OH) and secondary amine (-NH-) groups on a propane backbone. The compound falls under the broader category of amino alcohols (alkanolamines), characterized by the coexistence of amine and alcohol functional groups.

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 14002-33-6 (primary) | |

| Other CAS Numbers | 68333-85-7, 85305-25-5 | |

| EC Number | 837-644-4 | |

| Canonical SMILES | C(CNCCCO)CO | |

| Molecular Weight | 133.19 g/mol |

The compound’s classification within the amino alcohol family underscores its reactivity in both nucleophilic (amine) and hydrogen-bonding (hydroxyl) contexts, making it a versatile intermediate in synthetic chemistry.

Historical Context of Discovery and Development

The synthesis of this compound emerged alongside mid-20th-century advancements in alkanolamine chemistry. Early methodologies involved reductive alkylation of primary amines with carbonyl compounds, a process later optimized using catalysts like Raney nickel under hydrogenation conditions. Patent literature from the 1970s–1980s highlights its role in producing tertiary amines, where its bifunctional structure enabled efficient crosslinking in polymer synthesis.

A pivotal development was the adoption of asymmetric hydrogenation techniques in the 1990s, which allowed enantioselective synthesis of derivatives for pharmaceutical applications. This innovation addressed challenges in isolating stereochemically pure forms, enhancing the compound’s utility in drug development.

Significance in Chemical Research

This compound serves as a critical building block in multiple domains:

- Pharmaceutical Intermediates : Its amine and hydroxyl groups facilitate the synthesis of β-blockers, antiviral agents, and tumor-targeting molecules. For example, it has been used in asymmetric routes to produce chiral ligands for anticancer drugs.

- Polymer Science : The compound’s ability to act as a crosslinker in polyurethane and epoxy resins improves thermal stability and adhesion properties.

- Biochemical Studies : Researchers employ it as a substrate in enzymatic assays to study transamination and oxidation-reduction mechanisms.

Recent studies emphasize its role in green chemistry , where its water solubility and low toxicity support sustainable catalyst design.

Synonyms and Alternative Designations

The compound is recognized by numerous synonyms across databases and literature:

| Synonym | Source |

|---|---|

| Bis(3-hydroxypropyl)amine | |

| 3,3'-Azanediylbis(propan-1-ol) | |

| Dipropanolamine | |

| Iminodipropanol | |

| N-Tallow alkyl derivatives |

These designations reflect its structural variations and industrial applications, particularly in surfactants and corrosion inhibitors.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-hydroxypropylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c8-5-1-3-7-4-2-6-9/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMYWOCYTPKBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930695 | |

| Record name | 3,3'-Azanediyldi(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68333-85-7, 85305-25-5, 14002-33-6 | |

| Record name | Propanol, iminobis-, N-tallow alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iminodipropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085305255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, iminobis-, N-tallow alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Azanediyldi(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanol, iminobis-, N-tallow alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-[(3-hydroxypropyl)amino]propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-(3-Hydroxy-propylamino)-propan-1-ol has been investigated for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to function as a building block for creating more complex molecules, particularly in the development of drugs targeting various diseases.

Biochemical Studies

In biochemical research, this compound serves as a substrate or reagent in enzymatic assays. Its hydroxyl and amino groups can interact with biological molecules, facilitating studies on enzyme kinetics and metabolic pathways.

Material Science

The compound is also explored for its potential applications in material science. Its properties may be leveraged to develop new polymers or coatings that require specific chemical functionalities, such as enhanced adhesion or biocompatibility.

Case Study 1: Pharmaceutical Synthesis

A notable study focused on the synthesis of enantiomerically pure derivatives of this compound for use in drug formulation. The research highlighted an improved process involving asymmetric hydrogenation, which increased yield and purity significantly. This advancement minimizes contamination risks associated with unwanted enantiomers, thus enhancing drug safety and efficacy .

Case Study 2: Enzymatic Reactions

Another investigation utilized this compound in enzyme-catalyzed reactions to assess its reactivity with various substrates. The findings indicated that the compound could effectively participate in transamination reactions, showcasing its utility in synthesizing amino acids and other nitrogen-containing compounds .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 3-(3-Hydroxy-propylamino)-propan-1-ol with structurally or functionally related compounds, emphasizing differences in molecular features, applications, and biological activities.

Key Observations:

Structural Diversity: The presence of secondary amines (e.g., NSC21214) versus primary amines (e.g., 3-aminopropan-1-ol) alters reactivity and solubility. For instance, tertiary amines in NSC21214 may enhance lipid solubility compared to primary amines . Thioether groups in 3-(methylsulphanyl)propan-1-ol contribute to volatile sulfur compound formation in wine, unlike hydroxyl-dominated analogs .

Biological Activity: (S)-3-[(3-Aminopropyl)amino]propan-1-ol exhibits selective D2 receptor agonism but lower potency than aripiprazole in AA release assays . 3-(Piperazin-1-yl)propan-1-ol derivatives demonstrate nanomolar affinity for E-selectin, emphasizing the role of hydroxyl-amine synergy in targeting adhesion molecules .

Toxicity and Safety: 3-Aminopropan-1-ol has moderate acute toxicity (LD₅₀ >2,000 mg/kg in rats), while thioether derivatives like 3-(methylsulphanyl)propan-1-ol are regulated due to odor thresholds in food products .

Synthetic Utility :

- Hydroxyl-containing compounds (e.g., 3-(1H-imidazol-5-yl)propan-1-ol) serve as versatile intermediates for coupling reactions, as seen in pyrrolopyrimidine synthesis .

Métodos De Preparación

Method 1: Reduction of Methyl N-(3-Methoxy-3-oxopropyl)-N-methyl-beta-alaninate

One effective method for synthesizing 3-(3-Hydroxy-propylamino)-propan-1-ol involves the reduction of methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate using lithium aluminium hydride as a reducing agent.

- Reagents: Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, lithium aluminium hydride

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0 to 20 °C

- Duration: 1.5 hours

- Yield: Approximately 75%

This method highlights the utility of lithium aluminium hydride in reducing ketones and esters to alcohols, making it a suitable choice for this synthesis.

Method 2: Multi-Step Synthesis from Propylene Oxide

Another approach involves starting from propylene oxide, which undergoes a series of reactions including hydrolysis and amination.

- Hydrolysis of Propylene Oxide: React propylene oxide with water in the presence of an acid catalyst to form propylene glycol.

- Amination: Treat propylene glycol with ammonia or an amine under elevated temperatures to introduce the amino group.

Expected Yield: The overall yield for this method can vary significantly based on reaction conditions and purification steps but may reach around 60% under optimized conditions.

Method 3: Asymmetric Hydrogenation

Recent advancements have introduced asymmetric hydrogenation as a method for synthesizing enantiomerically pure derivatives of this compound.

- Catalyst: Use chiral catalysts that facilitate the selective hydrogenation of prochiral substrates.

- Conditions: Conduct reactions under mild temperatures and pressures to enhance selectivity and yield.

This method has shown promise in increasing both yield and purity while minimizing contamination risks associated with unwanted enantiomers.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield |

|---|---|---|---|

| Reduction | Lithium aluminium hydride | THF, 0 to 20 °C, 1.5 hours | ~75% |

| Multi-Step Synthesis | Propylene oxide, ammonia | Acid catalyst, elevated temp | ~60% |

| Asymmetric Hydrogenation | Chiral catalysts | Mild temp/pressure | High |

The preparation methods for this compound have been explored in various studies focusing on its application in drug development and biochemical research.

Pharmaceutical Applications

The compound serves as an important intermediate in synthesizing pharmaceuticals targeting various diseases due to its hydroxyl and amino functionalities. Its role as a building block allows researchers to create more complex structures necessary for drug efficacy.

Biochemical Studies

In biochemical contexts, this compound has been utilized as a substrate in enzymatic assays, showcasing its potential in studying enzyme kinetics and metabolic pathways. Its ability to participate in transamination reactions further emphasizes its utility in synthesizing amino acids and nitrogen-containing compounds.

Q & A

Basic Research Questions

Q. What are the optimal catalytic systems for synthesizing 3-(3-Hydroxy-propylamino)-propan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : Silver- and gold-based catalysts have been explored for propan-1-ol derivatives, with reaction pathways dependent on temperature and feed composition. For example, propylene oxidation via chemical looping using Ag catalysts avoids acrolein formation, favoring propan-1-ol synthesis . Adjusting propanal concentrations may suppress side reactions, as observed in gas-phase experiments . Reductive amination or nucleophilic substitution could be adapted for introducing the hydroxypropylamino group, employing LiAlH₄ or NaBH₄ for reductions .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Chiral chromatography (e.g., HPLC with chiral stationary phases) and nuclear magnetic resonance (NMR) spectroscopy are critical. For enantiomer resolution, fluorinated analogs synthesized via multi-step routes (e.g., 11-step protocols for γ-amino alcohol derivatives) highlight the importance of stereochemical validation . X-ray crystallography or computational modeling (e.g., InChI key analysis) can confirm spatial arrangements .

Q. What safety protocols are recommended for handling amino-alcohol derivatives like this compound?

- Methodological Answer : Refer to GHS guidelines for amino-alcohols: use fume hoods to avoid inhalation, and ensure emergency oxygen supply for respiratory distress. Symptomatic treatment (e.g., fresh air exposure, rest) is advised for acute exposure, with medical consultation required for irregular breathing .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodological Answer : Asymmetric catalysis using chiral auxiliaries or enzymes (e.g., lipases) can induce enantioselectivity. For example, fluorinated γ-amino alcohol derivatives were synthesized via enantiomer-specific pathways, leveraging stereochemical control during imine reduction or hydroxylation steps . Computational tools (e.g., density functional theory) can predict transition states to optimize catalyst design .

Q. What mechanisms explain contradictory data in propan-1-ol derivative synthesis, such as yield variations under similar conditions?

- Methodological Answer : Contradictions may arise from competing reaction pathways. For instance, propanal addition in propylene oxidation suppressed propan-1-ol formation due to altered intermediate reactivity . Systematic kinetic studies (e.g., time-resolved mass spectrometry) and isotopic labeling can isolate rate-determining steps and identify inhibitory byproducts.

Q. How do substituents (e.g., fluorine, aromatic groups) on the propan-1-ol backbone influence biological activity or chemical reactivity?

- Methodological Answer : Fluorine substitution enhances metabolic stability and binding affinity in drug candidates, as seen in fluorophenyl-propanol derivatives . Comparative studies using analogs (e.g., 3-(4-chlorophenyl) vs. 3-(4-fluorophenyl) derivatives) reveal steric and electronic effects on nucleophilicity and receptor interactions .

Q. What advanced analytical techniques are suitable for assessing purity and degradation products of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) detect trace impurities. Accelerated stability studies (e.g., 40°C/75% RH) coupled with NMR can identify hydrolysis or oxidation products . Reference standards (e.g., EP/JP pharmacopeia guidelines) ensure method validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.